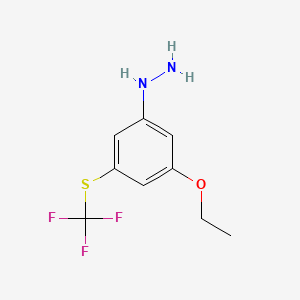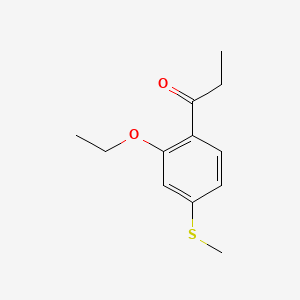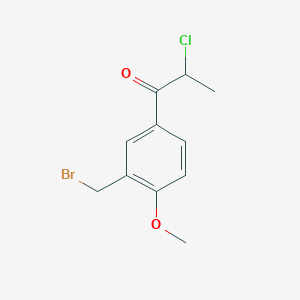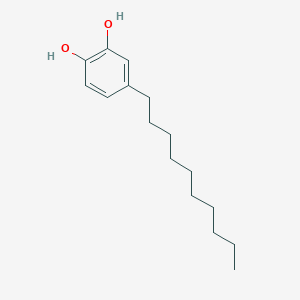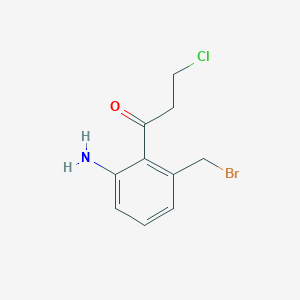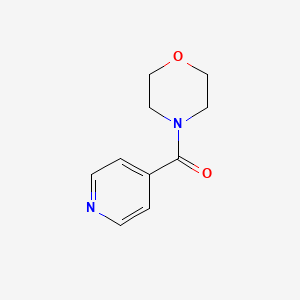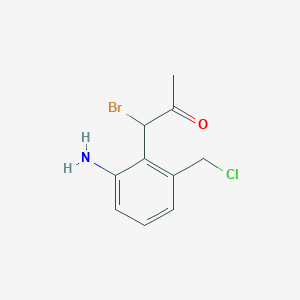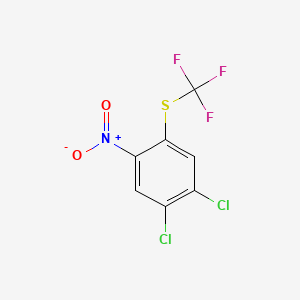
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution patterns . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The dichloro and trifluoromethylthio groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may use this compound to investigate its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparación Con Compuestos Similares
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group, leading to different chemical properties and reactivity.
1,2-Dichloro-4-fluoro-5-nitrobenzene: Contains a fluorine atom instead of the trifluoromethylthio group, resulting in variations in its chemical behavior and applications. The presence of the trifluoromethylthio group in this compound makes it unique, providing distinct chemical and physical properties that are valuable in specific applications.
Propiedades
Fórmula molecular |
C7H2Cl2F3NO2S |
|---|---|
Peso molecular |
292.06 g/mol |
Nombre IUPAC |
1,2-dichloro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
Clave InChI |
GMRZIYQHVFLKRL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


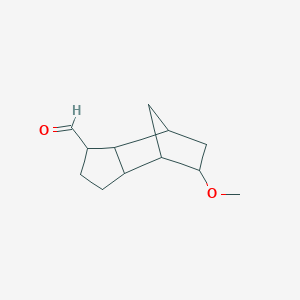
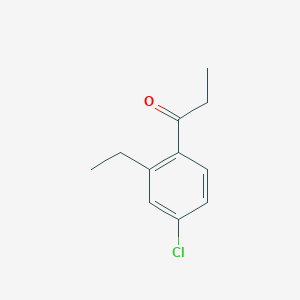
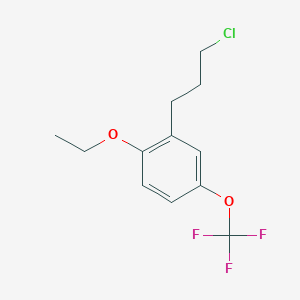
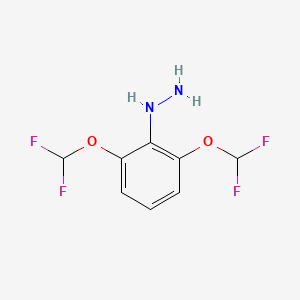
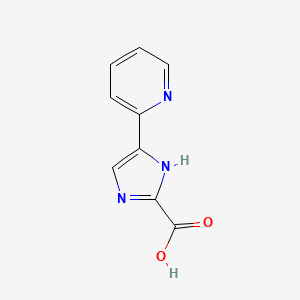
![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
